N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline
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Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound that features a combination of methoxyphenoxy, nitro, and piperidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
- N-[2-(2-ethoxyphenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique redox chemistry that is not observed in similar compounds.
Properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-6-5-7-18(15-17)27-13-10-21-19-14-16(8-9-20(19)23(24)25)22-11-3-2-4-12-22/h5-9,14-15,21H,2-4,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEYTFPHRHGQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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